(3AS,7aS)-octahydro-1H-isoindol-1-one
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Overview
Description
(3AS,7aS)-octahydro-1H-isoindol-1-one is a chemical compound with significant importance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aS)-octahydro-1H-isoindol-1-one typically involves the hydrogenation of isoindoline derivatives. One common method includes the catalytic hydrogenation of isoindoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another approach involves the reduction of isoindoline derivatives using sodium borohydride (NaBH4) in an appropriate solvent like methanol .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The use of robust catalysts and optimized reaction conditions is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3AS,7aS)-octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully reduced isoindoline derivatives.
Substitution: Formation of halogenated or alkylated isoindoline derivatives.
Scientific Research Applications
(3AS,7aS)-octahydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3AS,7aS)-octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that inhibit enzymes like angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and exerting cardiovascular protective effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: A similar compound used in the synthesis of perindopril.
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate: Another derivative with applications in medicinal chemistry.
Uniqueness
(3AS,7aS)-octahydro-1H-isoindol-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals highlights its importance in both research and industrial applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
JKYNCKNIVHDOKU-RQJHMYQMSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
Origin of Product |
United States |
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